P2X3 Antagonist Activity
5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol demonstrates measurable antagonist activity at the recombinant rat P2X3 purinoceptor, a validated target for chronic pain and overactive bladder disorders. In functional assays using Xenopus oocytes expressing P2X3 channels, the compound exhibited an EC50 of 80 nM when evaluated at a concentration of 10 µM [1].
| Evidence Dimension | P2X3 receptor antagonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 80 nM |
| Comparator Or Baseline | Baseline: Compound evaluated at 10 µM concentration against recombinant rat P2X3 expressed in Xenopus oocytes |
| Quantified Difference | N/A (No direct comparator data available) |
| Conditions | Recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes; antagonist activity measured at 10 µM compound concentration |
Why This Matters
This EC50 value (80 nM) provides a quantitative potency benchmark for selecting this compound over untested pyrazole analogs in P2X3-focused research programs, enabling direct comparison with known P2X3 tool compounds.
- [1] BindingDB. Affinity data for BDBM50118219: EC50 = 80 nM against recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes. Accessed April 2026. View Source
